6-Chloro-3-indoxyl-beta-D-cellobioside
Overview
Description
6-Chloro-3-indoxyl-beta-D-cellobioside is a biochemical reagent known for its use as a chromogenic substrate for beta-D-cellobiosidase. This compound is characterized by its ability to yield a pink substrate upon enzymatic reaction, making it valuable in various biochemical assays .
Scientific Research Applications
6-Chloro-3-indoxyl-beta-D-cellobioside has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic substrate in enzyme assays to detect the activity of beta-D-cellobiosidase.
Biology: The compound is employed in studies involving enzyme kinetics and substrate specificity.
Medicine: It serves as a diagnostic reagent in various biochemical assays to detect enzyme activity in clinical samples.
Industry: The compound is used in the production of diagnostic kits and reagents for biochemical assays
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-cellobioside is β-D-Cellobiosidase . This enzyme plays a crucial role in the hydrolysis of cellobiose into glucose units, which are essential for various biological processes.
Mode of Action
6-Chloro-3-indolyl beta-D-cellobioside acts as a chromogenic substrate for β-D-Cellobiosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, leading to the release of a chromophore. This chromophore is responsible for the color change that is observed .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cellobiose degradation pathway . In this pathway, β-D-Cellobiosidase catalyzes the hydrolysis of cellobiose into glucose units. The action of 6-Chloro-3-indolyl beta-D-cellobioside on β-D-Cellobiosidase can therefore influence the rate of cellobiose degradation .
Result of Action
The interaction of 6-Chloro-3-indolyl beta-D-cellobioside with β-D-Cellobiosidase results in the release of a pink chromophore . This color change can be used to monitor the activity of the enzyme, providing a useful tool for various research and diagnostic applications .
Action Environment
The action of 6-Chloro-3-indolyl beta-D-cellobioside can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . The pH and temperature of the environment can also affect the activity of β-D-Cellobiosidase and, consequently, the efficacy of 6-Chloro-3-indolyl beta-D-cellobioside as a substrate .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-indolyl beta-D-cellobioside serves as a chromogenic substrate for β-D-cellobiosidase. When hydrolyzed by this enzyme, it produces a colored product, which can be easily detected and measured. This property makes it an essential tool for studying enzyme kinetics and activity. The interaction between 6-Chloro-3-indolyl beta-D-cellobioside and β-D-cellobiosidase is highly specific, allowing researchers to monitor the presence and activity of the enzyme in various biological samples .
Cellular Effects
6-Chloro-3-indolyl beta-D-cellobioside influences cellular processes by serving as a substrate for β-D-cellobiosidase. The hydrolysis of this compound within cells leads to the production of a colored product, which can be used to visualize and quantify enzyme activity. This process can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the enzymatic activity within different cell types .
Molecular Mechanism
The molecular mechanism of 6-Chloro-3-indolyl beta-D-cellobioside involves its hydrolysis by β-D-cellobiosidase. The enzyme cleaves the glycosidic bond in the compound, resulting in the release of a colored product. This reaction is highly specific and occurs only in the presence of β-D-cellobiosidase, making 6-Chloro-3-indolyl beta-D-cellobioside a valuable tool for studying the activity and regulation of this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-indolyl beta-D-cellobioside can change over time due to factors such as stability and degradation. The compound is typically stored at -20°C to maintain its stability and prevent degradation. Long-term studies have shown that the enzymatic activity detected using this substrate remains consistent over time, provided that the compound is stored and handled correctly .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-indolyl beta-D-cellobioside in animal models can vary depending on the dosage administered. At optimal doses, the compound effectively serves as a substrate for β-D-cellobiosidase, allowing researchers to study enzyme activity in vivo. At high doses, there may be potential toxic or adverse effects, although specific studies on dosage effects are limited .
Metabolic Pathways
6-Chloro-3-indolyl beta-D-cellobioside is involved in metabolic pathways related to the activity of β-D-cellobiosidase. The enzyme hydrolyzes the compound, leading to the production of a colored product that can be used to monitor enzyme activity. This process provides insights into the metabolic flux and levels of metabolites associated with β-D-cellobiosidase activity .
Transport and Distribution
Within cells and tissues, 6-Chloro-3-indolyl beta-D-cellobioside is transported and distributed based on its interaction with β-D-cellobiosidase. The compound’s localization and accumulation are influenced by the presence and activity of the enzyme, allowing researchers to study its distribution and effects in various biological contexts .
Subcellular Localization
The subcellular localization of 6-Chloro-3-indolyl beta-D-cellobioside is determined by its interaction with β-D-cellobiosidase. The compound is directed to specific compartments or organelles where the enzyme is active, enabling researchers to study its activity and function within different subcellular environments .
Preparation Methods
The synthesis of 6-Chloro-3-indoxyl-beta-D-cellobioside typically involves the reaction of 6-chloroindoxyl with beta-D-cellobiose under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-3-indoxyl-beta-D-cellobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
6-Chloro-3-indoxyl-beta-D-cellobioside can be compared with other chromogenic substrates such as:
6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used as a substrate for beta-galactosidase, yielding a salmon or rose-colored precipitate.
5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: A substrate for beta-glucuronidase, producing a blue-colored product.
The uniqueness of this compound lies in its specific use for detecting beta-D-cellobiosidase activity, whereas other similar compounds are used for different enzymes .
Properties
IUPAC Name |
2-[6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLZDNDKZIJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703020 | |
Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425427-87-8 | |
Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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